molecular formula C17H17N5O B5800160 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

Cat. No. B5800160
M. Wt: 307.35 g/mol
InChI Key: SYBAFJOSFWATHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including structures similar to 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone, can be achieved through various methods. One approach involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic InCl3, yielding good yields and high selectivities. This method has been extended for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating the versatility in synthesizing complex quinazolinone structures (Mulakayala et al., 2012). Additionally, molecular iodine has been utilized for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones efficiently in the absence of metal or ligand (Mohammed et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied. For example, the X-ray structures of certain cyclohepta[g]quinazoline derivatives have been described, showcasing the complex arrangement of atoms and the diastereoisomeric nature of these compounds (Ikuno et al., 1995). Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the compound under study.

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cycloadditions, which are highly regio- and stereoselective, leading to the formation of novel quinazoline derivatives. The characterization and cycloaddition reactions of specific pyrimidinedione intermediates highlight the potential for synthesizing a wide range of heterocyclic compounds (Noguchi et al., 1990).

Physical Properties Analysis

The physical properties of quinazolinone and related compounds are influenced by their molecular structure. While specific details on the physical properties of 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone are not provided in the available literature, studies on similar compounds offer insights into their solubility, melting points, and stability, which are critical for their handling and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinazolinone derivatives are of great interest. These compounds exhibit a broad range of biological and pharmacological activities, attributed to their unique chemical structures. The synthesis and chemical properties of these compounds, such as their ability to undergo cycloaddition reactions and their reactivity towards different chemical reagents, are central to their potential applications in medicinal chemistry and beyond (Mohammed et al., 2015).

Future Directions

The future directions for research on “1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” and other quinazoline derivatives could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods .

properties

IUPAC Name

1-[2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-9-5-6-15-13(7-9)10(2)20-17(21-15)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBAFJOSFWATHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine

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